molecular formula C7H9FO3 B13459423 4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B13459423
M. Wt: 160.14 g/mol
InChI Key: NUIJACIAYIEOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Fluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its fluoromethyl and carboxylic acid functional groups This compound is notable for its rigid bicyclic structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield and purity. This could include continuous flow reactors for the cycloaddition step and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its rigid structure.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid bicyclic structure can enhance binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of both a fluoromethyl group and a carboxylic acid group on a rigid bicyclic framework. This combination of functional groups and structural rigidity imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H9FO3

Molecular Weight

160.14 g/mol

IUPAC Name

4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C7H9FO3/c8-3-6-1-7(2-6,5(9)10)11-4-6/h1-4H2,(H,9,10)

InChI Key

NUIJACIAYIEOME-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)CF

Origin of Product

United States

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